molecular formula C8H14O3 B6146489 1-propoxycyclobutane-1-carboxylic acid CAS No. 1545636-28-9

1-propoxycyclobutane-1-carboxylic acid

Cat. No.: B6146489
CAS No.: 1545636-28-9
M. Wt: 158.2
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Description

1-Propoxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a propoxy (-OCH₂CH₂CH₃) substituent and a carboxylic acid group at the 1-position of the cyclobutane ring.

Properties

CAS No.

1545636-28-9

Molecular Formula

C8H14O3

Molecular Weight

158.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propoxycyclobutane-1-carboxylic acid can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of a cyclobutanone derivative with a Grignard reagent, followed by oxidation to introduce the carboxylic acid group.

    Cyclopropanation: Another approach is the cyclopropanation of an appropriate alkene, followed by ring expansion and functional group transformation to introduce the propoxy and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-propoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-propoxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-propoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of cyclobutane-1-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Physical State Key Properties
1-Propoxycyclobutane-1-carboxylic acid C₈H₁₄O₃ 158.19 (calc) Propoxy Unknown Likely low water solubility
1-Aminocyclobutane-1-carboxylic acid C₅H₉NO₂ 115.13 Amino Solid Pharma intermediate
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl White solid Stable, avoid oxidizers
1-Ethylcyclobutane-1-carboxylic acid C₇H₁₂O₂ 128.17 Ethyl Unknown Hydrophobic
Cyclobutane-1,1-dicarboxylic acid C₆H₈O₄ 144.13 Two carboxylic acids Unknown High polarity

Key Observations:

  • Hydrophobicity : The propoxy group in this compound likely reduces water solubility compared to polar derivatives like cyclobutane-1,1-dicarboxylic acid .
  • Stability: Cyclobutane derivatives with bulky substituents (e.g., benzyl) are stable under normal conditions but reactive with strong oxidizers .

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